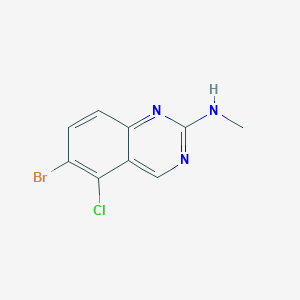
6-Bromo-5-chloro-N-methylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-5-クロロ-N-メチルキナゾリン-2-アミンは、キナゾリン系に属する複素環式化合物です。それは、キナゾリンコアに結合した臭素、塩素、およびメチル基の存在によって特徴付けられます。
準備方法
6-ブロモ-5-クロロ-N-メチルキナゾリン-2-アミンの合成は、通常、複数段階の反応プロセスを含みます。 一般的な合成ルートの1つは、以下の手順を含みます :
ステップ1: N-エチル-N,N-ジイソプロピルアミンと1-メチル-ピロリジン-2-オンを140℃で2時間反応させる。
ステップ2: テトラブチルアンモニウムクロリド、クロロトリメチルシラン、およびtert.-ブチルニトリトを、N,N-ジメチルホルムアミドとジクロロメタンの混合物中で0〜50℃で1時間添加する。
ステップ3: エタノールと密閉管中で80℃で1時間反応させる。
化学反応の分析
6-ブロモ-5-クロロ-N-メチルキナゾリン-2-アミンは、さまざまな化学反応を起こします。これらには、次のものが含まれます。
置換反応: 臭素と塩素原子は、適切な試薬を使用して他の官能基に置き換えることができます。
酸化と還元: この化合物は、特定の条件下で酸化と還元の反応を起こすことができます。
カップリング反応: それは、鈴木-宮浦カップリングなどのカップリング反応に参加することができます。鈴木-宮浦カップリングは、パラジウム触媒とホウ素試薬の使用を伴います.
これらの反応で使用される一般的な試薬には、N-エチル-N,N-ジイソプロピルアミン、クロロトリメチルシラン、およびtert.-ブチルニトリトがあります 。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
6-ブロモ-5-クロロ-N-メチルキナゾリン-2-アミンは、科学研究でいくつかの用途があります。
医薬品化学: それは、さまざまな医薬品化合物の合成のためのビルディングブロックとして使用されます。
科学的研究の応用
6-Bromo-5-chloro-N-methylquinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
6-ブロモ-5-クロロ-N-メチルキナゾリン-2-アミンの作用機序は、特定の分子標的との相互作用を含みます。 たとえば、キナゾリン誘導体は、細菌DNAジャイレースおよびタイプIVトポイソメラーゼの切断を促進することによりDNA合成を阻害し、細菌細胞死をもたらすことが知られています 。正確な分子経路と標的は、特定の用途と誘導体によって異なる場合があります。
類似化合物との比較
6-ブロモ-5-クロロ-N-メチルキナゾリン-2-アミンは、次のようないくつかのキナゾリン誘導体と比較することができます。
6-ブロモ-5-クロロキナゾリン: N-メチル基がないため、反応性と生物活性に影響を与える可能性があります。
5-クロロ-6-メチルキナゾリン: 置換パターンが異なるため、化学的性質と用途が異なります。
6-ブロモ-5-クロロ-N-エチルキナゾリン-2-アミン:
生物活性
6-Bromo-5-chloro-N-methylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, characterized by its unique chemical structure that includes halogen substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiviral effects. Its molecular formula is C10H8BrClN2, with a molecular weight of approximately 273.54 g/mol.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step reactions that include halogenation and amination processes. The presence of bromine and chlorine in its structure often correlates with enhanced biological activity, making it a subject of interest for further pharmacological studies.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For instance, derivatives of quinazoline have demonstrated potent EGFR kinase inhibitory activity with IC50 values in the nanomolar range .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | EGFR Inhibition |
| 4-Aminoquinazoline | <100 | Inhibits EGFR autophosphorylation |
| 7-Chloro-2-aminoquinazoline | <200 | Induces apoptosis |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that similar quinazoline derivatives possess significant antibacterial effects against various pathogens. The halogen substituents enhance the compound's interaction with bacterial enzymes, leading to effective inhibition of growth .
Antiviral Activity
Recent investigations into the antiviral potential of quinazoline derivatives have highlighted their efficacy against coronaviruses such as SARS-CoV-2 and MERS-CoV. Compounds structurally related to this compound have demonstrated promising results in inhibiting viral replication with IC50 values below 1 μM .
Table 2: Antiviral Activity Against Coronaviruses
| Compound Name | Virus Type | IC50 (μM) | Cytotoxicity (CC50 > μM) |
|---|---|---|---|
| This compound | SARS-CoV-2 | TBD | >25 |
| 7-Chloro-2-aminoquinazoline | MERS-CoV | <1.1 | >25 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- EGFR Inhibition : The compound inhibits autophosphorylation of EGFR, which is crucial for cancer cell proliferation.
- Antiviral Mechanisms : It may interfere with viral entry or replication processes within host cells.
- Antimicrobial Interactions : The halogen substituents enhance binding affinity to bacterial enzymes, disrupting their function.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of quinazoline derivatives. For example, modifications at the C6 and C7 positions significantly influenced their biological activities, enhancing their efficacy as A2A adenosine receptor antagonists . Additionally, compounds exhibiting high metabolic stability and low cytotoxicity profiles are being prioritized for further development as therapeutic agents.
特性
分子式 |
C9H7BrClN3 |
|---|---|
分子量 |
272.53 g/mol |
IUPAC名 |
6-bromo-5-chloro-N-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H7BrClN3/c1-12-9-13-4-5-7(14-9)3-2-6(10)8(5)11/h2-4H,1H3,(H,12,13,14) |
InChIキー |
ZKOWSCHEIZFGJX-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C2C(=N1)C=CC(=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















